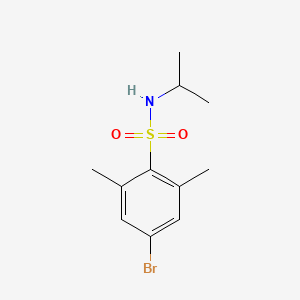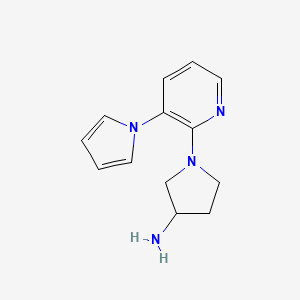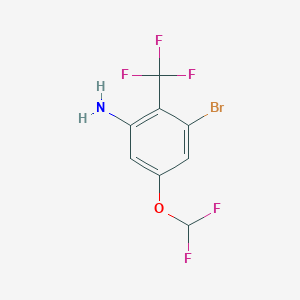
3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline
Übersicht
Beschreibung
“3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” is a chemical compound. However, there is limited information available about this specific compound12. It is structurally similar to “2-Bromo-5-(trifluoromethyl)aniline”, which has been used in the synthesis and biochemical evaluation of a series of inhibitors of the hepatitis C virus (HCV) NS3 protease3.
Synthesis Analysis
The synthesis of similar compounds, such as “3-bromo-5-trifluoromethylaniline”, has been described in the literature4. However, the specific synthesis process for “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” is not readily available in the public domain.
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” is not directly available. However, the structure of similar compounds like “3-Bromo-5-(trifluoromethyl)aniline” can be found5.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline”. However, “2-Bromo-5-(trifluoromethyl)aniline” has been used in the synthesis of inhibitors of the hepatitis C virus (HCV) NS3 protease3.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” are not directly available. However, a similar compound, “3-Bromo-5-(difluoromethoxy)-2-(trifluoromethyl)benzaldehyde”, has a predicted boiling point of 291.0±40.0 °C and a predicted density of 1.714±0.06 g/cm36.Safety And Hazards
The safety and hazards associated with “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” are not directly available. However, similar compounds are considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation7.
Zukünftige Richtungen
The future directions for the use of “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” are not readily available. However, similar compounds have been used in the development of new anticancer medicines4, suggesting potential future applications in medical research.
Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive understanding, further research and analysis would be required.
Eigenschaften
IUPAC Name |
3-bromo-5-(difluoromethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-4-1-3(16-7(10)11)2-5(15)6(4)8(12,13)14/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJUBJLQUKJEOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)(F)F)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1450595.png)
![2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1450600.png)
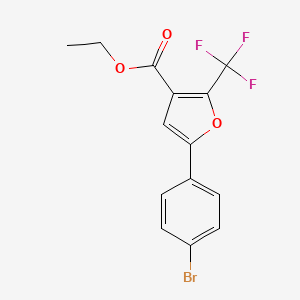
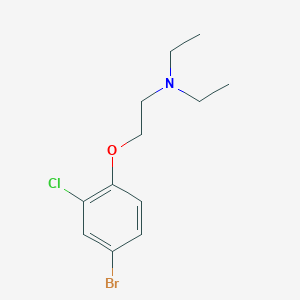
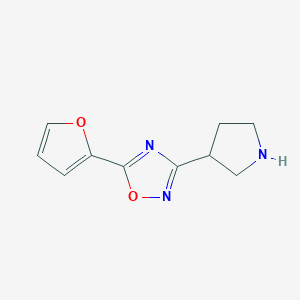
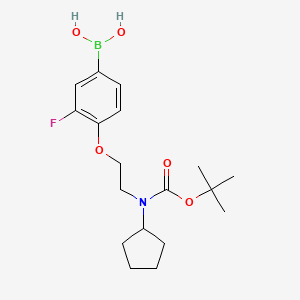
![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B1450610.png)
![Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid](/img/structure/B1450611.png)
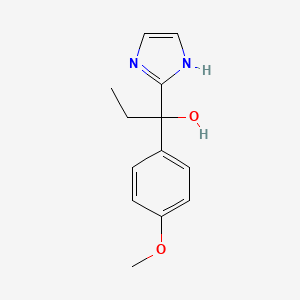
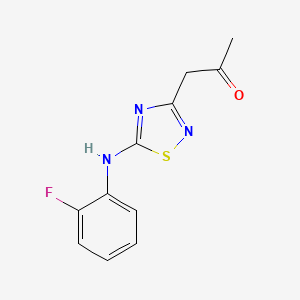
![1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1450614.png)
![3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450615.png)
